1-(2-Methyl-6-nitrobenzyl)piperazine is a chemical compound characterized by its unique structural features and potential applications in various fields, particularly in medicinal chemistry. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. The compound's systematic name reflects its structure, which includes a piperazine ring substituted with a 2-methyl-6-nitrobenzyl group.
This compound is classified under the broader category of piperazine derivatives, which are cyclic organic compounds containing two nitrogen atoms in a six-membered ring. Piperazine itself is a well-known scaffold in drug development due to its ability to interact with various biological targets. The specific compound, 1-(2-Methyl-6-nitrobenzyl)piperazine, is indicated by the Chemical Abstracts Service number 1781822-04-5 and has a molecular formula of C₁₃H₂₀N₂O with a molecular weight of approximately 220.31 g/mol .
The synthesis of 1-(2-Methyl-6-nitrobenzyl)piperazine typically involves several steps that may include:
The molecular structure of 1-(2-Methyl-6-nitrobenzyl)piperazine features a piperazine ring linked to a benzyl group that is further substituted with a methyl group at the ortho position and a nitro group at the meta position relative to the piperazine attachment.
1-(2-Methyl-6-nitrobenzyl)piperazine can undergo several chemical reactions typical for piperazine derivatives:
The mechanism of action for compounds like 1-(2-Methyl-6-nitrobenzyl)piperazine often involves interaction with neurotransmitter receptors or enzymes. Specifically, it may act as an antagonist or agonist at serotonin receptors, influencing mood and behavior. The presence of both the nitro and piperazine groups enhances its binding affinity to these biological targets .
1-(2-Methyl-6-nitrobenzyl)piperazine exhibits several notable physical properties:
The chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity associated with the nitro group .
The compound has potential applications in various scientific fields:
Piperazine (1,4-diazacyclohexane) is widely recognized as a privileged scaffold in medicinal chemistry due to its remarkable versatility in interacting with biological targets. Its symmetrical six-membered ring features two sp³-hybridized nitrogen atoms at positions 1 and 4, enabling diverse substitution patterns while maintaining conformational flexibility [1]. The protonation of one nitrogen (pKa ~9.8) enhances water solubility and bioavailability, while the other nitrogen serves as a hydrogen-bond acceptor, facilitating target engagement [1] [4]. This adaptability is evidenced by piperazine’s presence in over 100 bioactive molecules spanning antitumor, antibacterial, anti-inflammatory, and antipsychotic agents [1].
In Mycobacterium tuberculosis drug development, piperazine-based inhibitors like cyclohexyl(4-(isoquinoline-5-ylsulfonyl)piperazin-1-yl)methanone selectively target inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme essential for de novo purine biosynthesis. X-ray crystallography confirms that the piperazine ring optimally positions the cyclohexyl and isoquinoline moieties within IMPDH’s catalytic site, with modifications (e.g., N-methylation or ring expansion) leading to >100-fold loss of activity [4]. This underscores piperazine’s role as a spatial organizer for pharmacophores.
Table 1: Bioactive Piperazine Hybrids and Their Therapeutic Applications
| Piperazine Hybrid | Biological Activity | Key Target |
|---|---|---|
| 1-(Isoquinolin-5-ylsulfonyl)piperazine | Anti-tubercular | Mtb IMPDH |
| Chrysin-piperazine conjugates | Antitumor (HeLa, SKOV-3) | Topoisomerase II |
| Oroxylin A-piperazine derivatives | Antitumor (HepG2, HCT116) | Apoptosis/Necrosis pathways |
| Fasudil analogues | Kinase inhibition | ROCK/IMPDH |
The 2-methyl-6-nitrobenzyl group serves as a critical pharmacophore for redox activation and target binding. The ortho-nitro (-NO₂) moiety, with its high electron-withdrawing capacity (Hammett constant σₘ = 0.71), creates an electron-deficient aromatic system capable of accepting electrons from biological reductases. This facilitates hypoxia-selective activation in tumor microenvironments or bacterial niches [3] [6]. Concurrently, the ortho-methyl group provides steric stabilization, preventing free rotation and enhancing binding specificity [3].
Synthetic routes to integrate this pharmacophore exploit nucleophilic aromatic substitution or reductive alkylation. For example, 1-(2-nitroaryl)piperazines are synthesized via SNAr reactions between 1-fluoro-2-nitrobenzenes and piperazines, achieving yields >75% [6]. The benzyl-linked variant 1-(2-methyl-6-nitrobenzyl)piperazine (PubChem CID: 78918457) further enhances metabolic stability by replacing the labile N-aryl bond with a robust benzyl spacer [3]. This design mitigates oxidative N-dealkylation—a common limitation of N-arylpiperazines. Hybridization strategies often employ click chemistry (e.g., CuAAC) to append the nitrobenzyl group to piperazine’s N4-position, as demonstrated in 4-nitroimidazole-piperazinyl-triazole conjugates [2] [8].
SAR studies reveal that the spatial orientation and electronic properties of piperazine-nitroaryl hybrids directly modulate bioactivity. Key findings include:
Table 2: Impact of Structural Modifications on Hybrid Compound Efficacy
| Modification | Compound Example | Biological Activity Shift |
|---|---|---|
| Piperazine N4-methylation | 3cd (Oroxylin A derivative) | 30-fold ↓ activity vs. HepG2 cells |
| 4-Carbon linker insertion | 3cc (Oroxylin A derivative) | IC₅₀ = 1.42 μM (HCT116), 20-fold ↑ potency |
| Ortho-nitro placement | 9g (Nitroimidazole-triazole) | MCF-7 IC₅₀ = 2.00 ± 0.03 μM |
| Halogenation (sulfonylpiperazine) | Derivative 2 (Chrysin) | SK-OV-3 IC₅₀ = 12.67 ± 0.74 μg/ml |
Molecular hybridization synergizes these principles. For instance, coupling 1-(2-methyl-6-nitrobenzyl)piperazine with 4-nitroimidazole via triazole linkers yields compound 9g, which inhibits MCF-7 proliferation (IC₅₀ = 2.00 ± 0.03 μM). Docking reveals the triazole forms a 3.2-Å H-bond with Asp58 in the human estrogen receptor α (hERα), while the nitrobenzyl group engages in hydrophobic contacts with His231 [2] [8]. Similarly, chalcone-piperazine hybrids with fluorinated benzyl groups achieve A549 IC₅₀ = 0.19 μM—60-fold lower than cisplatin—by enhancing DNA intercalation [1].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1